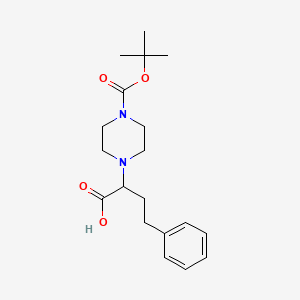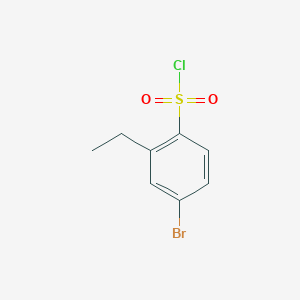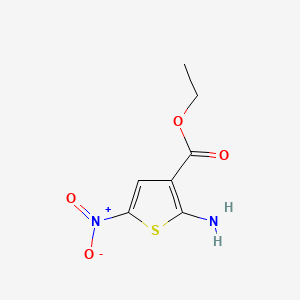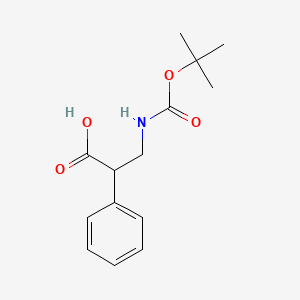
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butoxycarbonyl (Boc) protected piperazine and benzoic acid derivatives. For example, a solution of 1-Boc-4-(2-carboxy-phenyl)-piperazine in THF was treated with BH3-THF, stirred overnight, and then quenched with NaOH.
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography. For example, the structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), which is structurally similar to the target compound, has been studied for its crystal structure.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the formation of new carbon-nitrogen bonds. For example, in the development of acetyl-CoA carboxylase inhibitors, compounds structurally related to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid have been synthesized.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point of 1-Boc-4-(2-formylphenyl)piperazine is reported to be 86-90 °C .
Aplicaciones Científicas De Investigación
DNA Binding and Cellular Applications
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-phenylbutanoic acid, due to its piperazine core, may have applications similar to Hoechst 33258, a piperazine derivative known for strongly binding to the minor groove of double-stranded B-DNA. It's utilized in cellular biology for DNA staining, flow cytometry, and analysis of chromosomes, suggesting potential use in cellular imaging and diagnostics (Issar & Kakkar, 2013).
Therapeutic and Pharmacological Applications
Piperazine derivatives exhibit a wide range of therapeutic uses, including antipsychotic, antihistamine, anticancer, antiviral, and cardiovascular applications. The structure of piperazine allows for significant diversity in medicinal potential, indicating that 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-phenylbutanoic acid might be similarly versatile in drug design and pharmacological applications (Rathi et al., 2016).
Anti-Mycobacterial Applications
The piperazine core is essential in various drugs, including those targeting Mycobacterium tuberculosis. Its structural framework in anti-TB drugs suggests that 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-phenylbutanoic acid could have potential applications in developing treatments for tuberculosis and related mycobacterial infections (Girase et al., 2020).
Pharmaceutical Drug Design
In pharmaceutical drug design, the presence of arylcycloalkylamine structures like phenyl piperazines in antipsychotic agents shows that 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-phenylbutanoic acid could have relevance in designing drugs with specific binding affinities, contributing to the development of novel therapeutic agents (Sikazwe et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXHCEPJOKHODN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(CCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376116 |
Source


|
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-phenylbutanoic acid | |
CAS RN |
885274-45-3 |
Source


|
| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-(2-phenylethyl)-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














